

# Navigating the Landscape of ALK Inhibitors: A Comparative Safety Analysis of Neladalkib

Author: BenchChem Technical Support Team. Date: December 2025



#### For Immediate Release

[City, State] – [Date] – As the arsenal of targeted therapies for anaplastic lymphoma kinase (ALK)-positive non-small cell lung cancer (NSCLC) expands, a critical evaluation of their safety profiles is paramount for informing clinical research and therapeutic development. This guide provides a detailed comparison of the safety profile of the investigational next-generation ALK inhibitor, **neladalkib** (NVL-655), against established ALK inhibitors, supported by available clinical trial data.

**Neladalkib** is a novel, brain-penetrant, ALK-selective tyrosine kinase inhibitor (TKI) designed to overcome the limitations of earlier-generation ALK inhibitors, including resistance mutations and off-target toxicities.[1][2] Preliminary data from the Phase 1/2 ALKOVE-1 study suggest that **neladalkib** has a favorable safety profile, which is attributed to its high selectivity for ALK and sparing of the structurally related tropomyosin receptor kinase (TRK) family.[1][2][3]

### **Comparative Safety Overview of ALK Inhibitors**

The following tables summarize the incidence of common and serious adverse events (AEs) observed in the pivotal clinical trials for currently approved ALK inhibitors and the available preliminary data for **neladalkib**.

## Table 1: Common Adverse Events (All Grades, ≥20% Incidence) in Pivotal Trials



| Adverse<br>Event         | Neladalki<br>b<br>(ALKOVE<br>-1 - Phase<br>1) | Crizotinib<br>(PROFILE<br>1014)[4]<br>[5][6] | Alectinib<br>(ALEX)[7]<br>[8][9]                                 | Brigatinib<br>(ALTA-1L)<br>[10][11]<br>[12] | Lorlatinib<br>(CROWN)<br>[13][14]<br>[15] | Ensartini<br>b (eXalt3)<br>[16][17]<br>[18][19] |
|--------------------------|-----------------------------------------------|----------------------------------------------|------------------------------------------------------------------|---------------------------------------------|-------------------------------------------|-------------------------------------------------|
| Gastrointes<br>tinal     |                                               |                                              |                                                                  |                                             |                                           |                                                 |
| Diarrhea                 | N/A                                           | 66%                                          | 14%                                                              | 49%                                         | >20%                                      | N/A                                             |
| Nausea                   | N/A                                           | 59%                                          | 15%                                                              | 26%                                         | >20%                                      | 22.4%[20]                                       |
| Vomiting                 | N/A                                           | 36%                                          | 11%                                                              | 18%                                         | >20%                                      | 11.9%[20]                                       |
| Constipatio<br>n         | N/A                                           | N/A                                          | 37.9%[21]                                                        | 15%                                         | N/A                                       | 20.3%[20]                                       |
| Hepatotoxi<br>city       |                                               |                                              |                                                                  |                                             |                                           |                                                 |
| Elevated<br>ALT/AST      | N/A                                           | ALT: 76%<br>(any grade)<br>[22]              | ALT: 4.6%<br>(Grade ≥3)<br>[9] AST:<br>5.3%<br>(Grade ≥3)<br>[9] | ALT: 9%<br>(Grade ≥3)<br>[23]               | >20%                                      | ALT: 48.3%<br>[16] AST:<br>37.8%[16]            |
| Metabolic                |                                               |                                              |                                                                  |                                             |                                           |                                                 |
| Hyperchole<br>sterolemia | N/A                                           | N/A                                          | N/A                                                              | N/A                                         | >20%<br>(Grade 3/4:<br>19%)[15]           | N/A                                             |
| Hypertrigly ceridemia    | N/A                                           | N/A                                          | N/A                                                              | N/A                                         | >20%<br>(Grade 3/4:<br>23%)[15]           | N/A                                             |
| General                  |                                               |                                              |                                                                  |                                             |                                           |                                                 |
| Edema                    | N/A                                           | 73%                                          | 14%                                                              | 4%                                          | >20%                                      | 21.0%[20]                                       |



| Fatigue             | N/A | 39% | 25%[24] | 29%<br>(90mg) /<br>36%<br>(90 → 180m<br>g)[23] | >20%                       | >20%[19]  |
|---------------------|-----|-----|---------|------------------------------------------------|----------------------------|-----------|
| Neurologic<br>al    |     |     |         |                                                |                            |           |
| Vision<br>Disorders | N/A | 73% | N/A     | 7.4%<br>(Grade 1/2)<br>[12]                    | N/A                        | N/A       |
| Other               |     |     |         |                                                |                            |           |
| Rash                | N/A | N/A | 23%[24] | N/A                                            | N/A                        | 67.8%[16] |
| Increased<br>CPK    | N/A | N/A | 44%[21] | 39%                                            | N/A                        | N/A       |
| Cough               | N/A | N/A | 20%[24] | 25%                                            | N/A                        | >20%[19]  |
| Hypertensi<br>on    | N/A | N/A | N/A     | 23%                                            | 11%<br>(Grade 3/4)<br>[15] | N/A       |

N/A: Data not readily available in the public domain from the specified trial.

## Table 2: Grade 3/4 Adverse Events, Serious Adverse Events, and Discontinuations



N/A: Data not readily available in the public domain from the specified trial.

### **Experimental Protocols**

A summary of the methodologies for the key clinical trials cited is provided below.

Neladalkib (ALKOVE-1 & ALKAZAR)

- ALKOVE-1 (NCT05384626): A Phase 1/2, open-label, dose-escalation and expansion study evaluating the safety, tolerability, and anti-tumor activity of neladalkib in patients with advanced ALK-positive solid tumors.[26] The Phase 1 portion focused on determining the recommended Phase 2 dose (RP2D).[27]
- ALKAZAR (NCT06765109): An ongoing Phase 3, randomized, controlled, open-label study comparing the efficacy and safety of neladalkib (150 mg once daily) to alectinib (600 mg twice daily) in approximately 450 treatment-naïve patients with advanced ALK-positive NSCLC.[1][2][28] The primary endpoint is progression-free survival (PFS).[28]

Crizotinib (PROFILE 1014)

 A Phase 3, randomized, open-label study that compared the efficacy and safety of crizotinib (250 mg twice daily) with standard pemetrexed-plus-platinum chemotherapy in previously untreated patients with advanced ALK-positive NSCLC.[6][29]

Alectinib (ALEX)

• A Phase 3, randomized, multicenter, open-label study comparing the efficacy and safety of alectinib (600 mg twice daily) with crizotinib (250 mg twice daily) in treatment-naïve patients with advanced ALK-positive NSCLC.[9]

Brigatinib (ALTA-1L)

 A Phase 3, randomized, open-label, multicenter trial that compared the efficacy and safety of brigatinib (180 mg once daily with a 7-day lead-in at 90 mg) versus crizotinib (250 mg twice daily) in adults with ALK-positive locally advanced or metastatic NSCLC who had not received prior ALK inhibitor therapy.[11][23]

Lorlatinib (CROWN)



A Phase 3, randomized, open-label, parallel 2-arm study comparing the efficacy and safety
of lorlatinib (100 mg once daily) to crizotinib (250 mg twice daily) for the first-line treatment of
patients with advanced ALK-positive NSCLC.[13][30]

#### Ensartinib (eXalt3)

A Phase 3, randomized, controlled, open-label, multicenter trial that compared the efficacy
and safety of ensartinib (225 mg once daily) with crizotinib (250 mg twice daily) in patients
with ALK-positive NSCLC who had not previously been treated with an ALK inhibitor.[16][18]
 [19]

## **Signaling Pathways and Off-Target Considerations**

The therapeutic efficacy of ALK inhibitors stems from their ability to block the constitutively active ALK fusion protein, thereby inhibiting downstream signaling pathways crucial for cancer cell proliferation and survival, such as the RAS-MAPK, PI3K-AKT, and JAK-STAT pathways.





Click to download full resolution via product page

**Caption:** Simplified ALK signaling pathways in cancer.

A key differentiator for **neladalkib** is its designed selectivity for ALK over the TRK family of kinases (TRKA, TRKB, TRKC). Off-target inhibition of TRK has been associated with neurological adverse events. By avoiding TRK inhibition, **neladalkib** may offer a more favorable neurological safety profile.





Click to download full resolution via product page

Caption: Overview of TRK signaling pathways.

## **Experimental Workflow for Safety Assessment in Clinical Trials**

The safety of ALK inhibitors is rigorously evaluated throughout their clinical development. The general workflow for assessing safety in a pivotal Phase 3 trial is outlined below.





Click to download full resolution via product page

**Caption:** General workflow for safety assessment in clinical trials.

#### Conclusion

The landscape of ALK inhibitors offers multiple effective treatment options for patients with ALK-positive NSCLC. While direct cross-trial comparisons should be made with caution due to differences in study populations and designs, the available data indicate distinct safety profiles for each agent. Alectinib is often considered to have a favorable safety profile among the



second-generation inhibitors. Lorlatinib, a third-generation inhibitor, is highly effective but is associated with a unique set of adverse events, including hyperlipidemia and central nervous system effects.

**Neladalkib**, with its high selectivity for ALK and TRK-sparing design, holds the promise of an improved safety profile, particularly concerning neurological toxicities.[1][2] The preliminary data from the ALKOVE-1 study are encouraging, showing low rates of dose reduction and no treatment-related discontinuations.[25] The ongoing Phase 3 ALKAZAR trial will be crucial in providing a direct, randomized comparison of **neladalkib**'s safety and efficacy against alectinib, a current standard of care. The results of this trial will be instrumental in defining the future role of **neladalkib** in the management of ALK-positive NSCLC. Researchers and clinicians eagerly await these findings to further refine treatment strategies and improve outcomes for patients.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. ascopubs.org [ascopubs.org]
- 2. pharmacytimes.com [pharmacytimes.com]
- 3. Nuvalent Announces Initiation of ALKAZAR Phase 3 Randomized, Controlled Trial Evaluating Neladalkib for Patients with TKI-naïve ALK-positive NSCLC [prnewswire.com]
- 4. First-line crizotinib versus chemotherapy in ALK-positive lung cancer PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ascopubs.org [ascopubs.org]
- 6. ctg.queensu.ca [ctg.queensu.ca]
- 7. oncodaily.com [oncodaily.com]
- 8. cancernetwork.com [cancernetwork.com]
- 9. ALEX Trial: Alectinib versus Crizotinib in Treatment-Naïve Advanced ALK-Positive NSCLC
   Oncology Practice Management [oncpracticemanagement.com]
- 10. filippodemarinis.it [filippodemarinis.it]



- 11. Efficacy and safety of brigatinib in patients with ALK TKI-naive advanced ALK+ NSCLC: Integrated analysis of the ALTA-1L and J-ALTA trials PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. First-Line Safety Profile for ALUNBRIG® (brigatinib) [alunbrig.com]
- 13. ascopubs.org [ascopubs.org]
- 14. Lorlatinib Improves Outcomes Over Crizotinib in First-Line Setting of ALK-Positive NSCLC: CROWN Trial The ASCO Post [ascopost.com]
- 15. Crown dashboard [clinical-trials.dimensions.ai]
- 16. Ensartinib Shows Superior Efficacy to Crizotinib in Advanced ALK-Positive NSCLC eXalt3 Trial - The ASCO Post [ascopost.com]
- 17. targetedonc.com [targetedonc.com]
- 18. onclive.com [onclive.com]
- 19. FDA approves ensartinib for ALK-positive locally advanced or metastatic non-small cell lung cancer | FDA [fda.gov]
- 20. aacrjournals.org [aacrjournals.org]
- 21. Clinical experience and management of adverse events in patients with advanced ALKpositive non-small-cell lung cancer receiving alectinib - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pfizer.com [pfizer.com]
- 23. Takeda to Present Results from Phase 3 ALTA-1L Trial Highlighting Intracranial Efficacy of ALUNBRIG® (brigatinib) Versus Crizotinib in First-Line Advanced ALK+ Non-Small Cell Lung Cancer [takedaoncology.com]
- 24. Adjuvant Use of Alectinib in ALK-Positive NSCLC The ASCO Post [ascopost.com]
- 25. firstwordpharma.com [firstwordpharma.com]
- 26. ClinicalTrials.gov [clinicaltrials.gov]
- 27. A Study of Neladalkib (NVL-655) in Patients With Advanced NSCLC and Other Solid Tumors Harboring ALK Rearrangement or Activating ALK Mutation (ALKOVE-1) [clinicaltrials.stanford.edu]
- 28. investors.nuvalent.com [investors.nuvalent.com]
- 29. Results from PROFILE 1014: First-Line Crizotinib Versus Pemetrexed-Platinum in ALK+ NSCLC | Value-Based Cancer Care [valuebasedcancer.com]
- 30. tandfonline.com [tandfonline.com]
- To cite this document: BenchChem. [Navigating the Landscape of ALK Inhibitors: A Comparative Safety Analysis of Neladalkib]. BenchChem, [2025]. [Online PDF]. Available at:



[https://www.benchchem.com/product/b12377415#benchmarking-neladalkib-s-safety-profile-against-other-alk-inhibitors]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com